molecular formula C24H31NO13 B12842651 N-((2S,3R,4S,5S,6R)-5-(((2S,4R,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-6-(hydroxymethyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide

N-((2S,3R,4S,5S,6R)-5-(((2S,4R,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-6-(hydroxymethyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide

Cat. No.: B12842651
M. Wt: 541.5 g/mol
InChI Key: KQHJVAILXFIWOQ-IXXACCQSSA-N
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Description

N-((2S,3R,4S,5S,6R)-5-(((2S,4R,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-6-(hydroxymethyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound that features multiple hydroxyl groups and a chromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of acetamide bonds. Common reagents used in these reactions include protecting groups like TBDMS (tert-butyldimethylsilyl), glycosyl donors, and acylating agents.

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimizing reaction conditions to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and advanced purification techniques like HPLC (High-Performance Liquid Chromatography).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The chromenyl moiety can be reduced to form dihydrochromene derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups like halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of the chromenyl moiety would yield dihydrochromene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with various biological targets.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects

Industry

In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent substrate binding. The pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • N-((2S,3R,4S,5S,6R)-5-(((2S,4R,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-6-(hydroxymethyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and its potential for diverse chemical reactivity. Its multiple hydroxyl groups and chromenyl moiety make it a versatile compound for various applications.

Properties

Molecular Formula

C24H31NO13

Molecular Weight

541.5 g/mol

IUPAC Name

N-[(2S,3R,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide

InChI

InChI=1S/C24H31NO13/c1-10-5-18(30)35-15-6-12(3-4-13(10)15)34-23-24(33,25-11(2)28)22(32)21(17(9-27)37-23)38-19-7-14(29)20(31)16(8-26)36-19/h3-6,14,16-17,19-23,26-27,29,31-33H,7-9H2,1-2H3,(H,25,28)/t14-,16-,17-,19+,20-,21-,22+,23-,24-/m1/s1

InChI Key

KQHJVAILXFIWOQ-IXXACCQSSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4C[C@H]([C@H]([C@H](O4)CO)O)O)O)(NC(=O)C)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4CC(C(C(O4)CO)O)O)O)(NC(=O)C)O

Origin of Product

United States

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